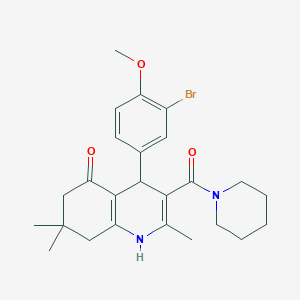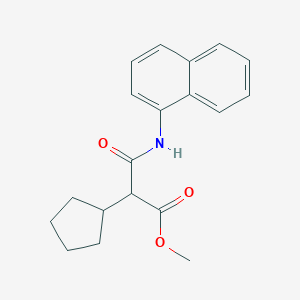
4-(3-BROMO-4-METHOXYPHENYL)-2,7,7-TRIMETHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-BROMO-4-METHOXYPHENYL)-2,7,7-TRIMETHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE is a complex organic compound with a unique structure that includes a brominated methoxyphenyl group, a piperidinylcarbonyl group, and a tetrahydroquinolinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-BROMO-4-METHOXYPHENYL)-2,7,7-TRIMETHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE typically involves multi-step organic reactions. The starting materials often include 3-bromo-4-methoxybenzaldehyde, 2,7,7-trimethyl-4,6,7,8-tetrahydroquinolin-5-one, and piperidine. The key steps in the synthesis may involve:
Aldol Condensation: Combining 3-bromo-4-methoxybenzaldehyde with 2,7,7-trimethyl-4,6,7,8-tetrahydroquinolin-5-one under basic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the tetrahydroquinolinone core.
Amidation: The final step involves the reaction of the cyclized product with piperidine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-BROMO-4-METHOXYPHENYL)-2,7,7-TRIMETHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: Formation of 4-(3-bromo-4-methoxyphenyl)-2,7,7-trimethyl-3-(piperidin-1-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5-carboxylic acid.
Reduction: Formation of 4-(3-methoxyphenyl)-2,7,7-trimethyl-3-(piperidin-1-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one.
Substitution: Formation of 4-(3-azido-4-methoxyphenyl)-2,7,7-trimethyl-3-(piperidin-1-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one.
Aplicaciones Científicas De Investigación
4-(3-BROMO-4-METHOXYPHENYL)-2,7,7-TRIMETHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 4-(3-BROMO-4-METHOXYPHENYL)-2,7,7-TRIMETHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE involves its interaction with specific molecular targets. The brominated methoxyphenyl group may interact with hydrophobic pockets in proteins, while the piperidinylcarbonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-bromo-4-methoxyphenyl)-2,7,7-trimethyl-4,6,7,8-tetrahydroquinolin-5(1H)-one: Lacks the piperidinylcarbonyl group.
4-(3-bromo-4-methoxyphenyl)-2,7,7-trimethyl-3-(morpholin-4-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one: Contains a morpholinylcarbonyl group instead of a piperidinylcarbonyl group.
Uniqueness
The presence of the piperidinylcarbonyl group in 4-(3-BROMO-4-METHOXYPHENYL)-2,7,7-TRIMETHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE provides unique properties such as increased binding affinity to certain molecular targets and enhanced stability under physiological conditions.
Propiedades
Fórmula molecular |
C25H31BrN2O3 |
|---|---|
Peso molecular |
487.4g/mol |
Nombre IUPAC |
4-(3-bromo-4-methoxyphenyl)-2,7,7-trimethyl-3-(piperidine-1-carbonyl)-1,4,6,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C25H31BrN2O3/c1-15-21(24(30)28-10-6-5-7-11-28)22(16-8-9-20(31-4)17(26)12-16)23-18(27-15)13-25(2,3)14-19(23)29/h8-9,12,22,27H,5-7,10-11,13-14H2,1-4H3 |
Clave InChI |
KEIODEBUAJSKHE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3)OC)Br)C(=O)N4CCCCC4 |
SMILES canónico |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3)OC)Br)C(=O)N4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl [anilino(phenyl)methyl]malonate](/img/structure/B379053.png)

![Diethyl 2-[(3-bromoanilino)(phenyl)methyl]malonate](/img/structure/B379055.png)
![2-[(N-benzylglycyl)amino]-N-(4-bromophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B379056.png)
methyl]malonate](/img/structure/B379057.png)
![6-tert-butyl-N-(2,4-dimethylphenyl)-2-({[(3-pyridinylmethyl)amino]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B379058.png)
![N-(4-bromophenyl)-2-{[(3-methyl-1-piperidinyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B379059.png)
![benzyl 4-(2-chlorophenyl)-5-cyano-2-methyl-6-{[2-oxo-2-(2-toluidino)ethyl]sulfanyl}-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B379060.png)
![ethyl 5-cyano-6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(2-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate](/img/structure/B379064.png)
![N-(4-bromophenyl)-2-({[(2-phenylethyl)amino]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B379065.png)
![N-(2-METHOXYPHENYL)-2-{[(5-METHYLFURAN-2-YL)METHYL]AMINO}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE](/img/structure/B379067.png)
![ethyl 3-[(5-chloro-2-methoxyanilino)carbonyl]-2-[(3,4-dimethoxybenzyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B379068.png)
![ETHYL 2-({[4-(DIETHYLAMINO)PHENYL]METHYL}AMINO)-3-[(2,5-DIMETHOXYPHENYL)CARBAMOYL]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-6-CARBOXYLATE](/img/structure/B379070.png)
![1-(4-chlorophenyl)-2-(2-phenyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone](/img/structure/B379074.png)
